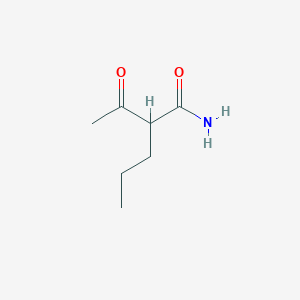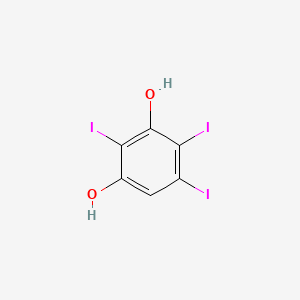
Triiodoresorcinol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Triiodoresorcinol, also known as 2,4,6-triiodoresorcinol, is an organic compound with the molecular formula C6H3I3O2. It is a derivative of resorcinol, where three hydrogen atoms are replaced by iodine atoms.
Métodos De Preparación
Triiodoresorcinol can be synthesized through several methods. One common approach involves the iodination of resorcinol using iodine chloride in a medium of dilute hydrochloric acid at a temperature up to 50°C . Another method involves the reaction of resorcinol with iodine in the presence of an oxidizing agent . Industrial production methods typically follow similar synthetic routes but are optimized for large-scale production.
Análisis De Reacciones Químicas
Triiodoresorcinol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones.
Reduction: Reduction reactions can lead to the removal of iodine atoms.
Substitution: this compound can undergo substitution reactions where iodine atoms are replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Triiodoresorcinol has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other iodinated compounds.
Biology: It is studied for its potential biological activities, including antimicrobial properties.
Medicine: Research is ongoing to explore its potential use in medical applications, such as radiographic contrast agents.
Mecanismo De Acción
The mechanism of action of triiodoresorcinol involves its interaction with molecular targets through halogen bonding and hydrogen bonding. These interactions can influence various biochemical pathways, leading to its observed effects. The specific molecular targets and pathways involved depend on the context of its application .
Comparación Con Compuestos Similares
Triiodoresorcinol is similar to other iodinated resorcinols and phenols, such as triiodophloroglucinol and triiodophenol. These compounds share structural similarities but differ in their specific chemical properties and applications. For example, triiodophloroglucinol crystallizes in both orthorhombic and monoclinic polymorphs, similar to this compound . The uniqueness of this compound lies in its specific iodine substitution pattern and its resulting chemical behavior.
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique structural properties and reactivity make it a valuable reagent in organic synthesis, a subject of biological and medical research, and an important industrial chemical.
Propiedades
Número CAS |
58649-90-4 |
|---|---|
Fórmula molecular |
C6H3I3O2 |
Peso molecular |
487.80 g/mol |
Nombre IUPAC |
2,4,5-triiodobenzene-1,3-diol |
InChI |
InChI=1S/C6H3I3O2/c7-2-1-3(10)5(9)6(11)4(2)8/h1,10-11H |
Clave InChI |
LKYUVIRAUFDUTN-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=C(C(=C1I)I)O)I)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


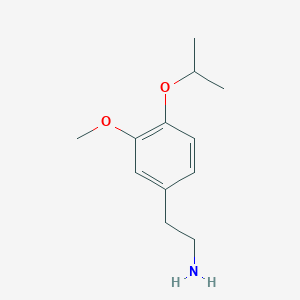


![{(S)-1-[(6-Chloro-pyridin-3-ylmethyl)-ethyl-carbamoyl]-ethyl}-carbamic acid benzyl ester](/img/structure/B13958254.png)
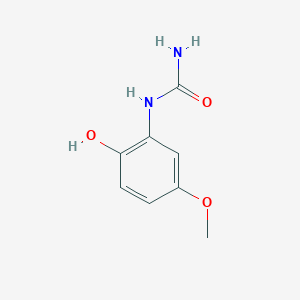

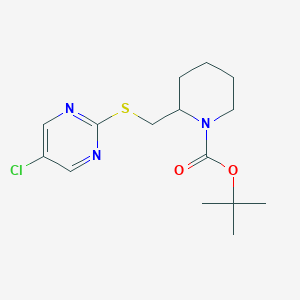
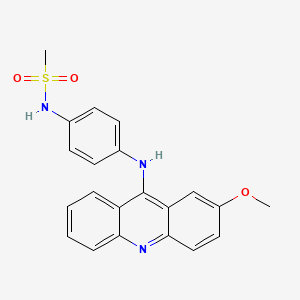
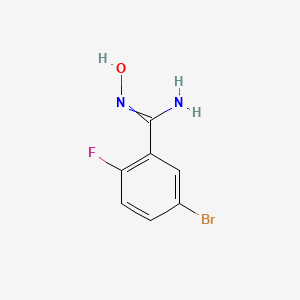
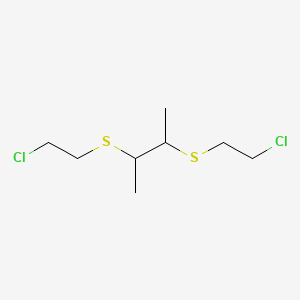
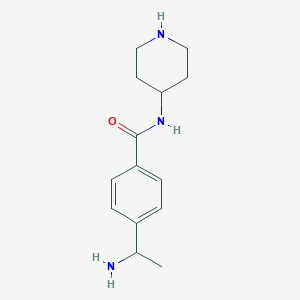
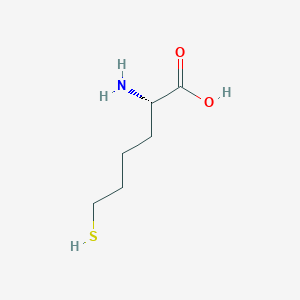
![(1R,2R,4S,6S)-6-Aminobicyclo[2.2.1]heptan-2-ol](/img/structure/B13958321.png)
